3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound “3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-d]pyrimidines have been synthesized via acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Scientific Research Applications
Medicinal Chemistry and Pharmacology
Sedative and Hypnotic Properties : Compounds structurally related to 3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, such as Zaleplon, highlight the significance of pyrazolopyrimidinone derivatives in developing non-benzodiazepine hypnotics for treating insomnia. These agents act on the benzodiazepine site of the GABAA receptor, demonstrating the potential for similar compounds in CNS-related therapeutic applications (Heydorn, 2000).
Antibacterial Activity : The antibacterial potential of triazole and triazole-containing hybrids against Staphylococcus aureus points to the relevance of heterocyclic compounds in addressing antibiotic resistance. These findings may inform research into similar compounds for novel antibacterial agents (Li & Zhang, 2021).
Anti-Inflammatory Applications : Substituted tetrahydropyrimidine derivatives have been studied for their in vitro anti-inflammatory activity, indicating the potential of pyrimidine derivatives in designing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Environmental Science
Toxicity and Environmental Impact : The presence and impact of chlorophenols in the environment, derived from agricultural and industrial activities, underscore the importance of understanding the environmental behavior and toxicology of chlorinated compounds. This research is critical for assessing the risk and formulating strategies to mitigate environmental contamination (Krijgsheld & Gen, 1986).
Mechanisms of Toxicity in Aquatic Life : Chlorophenols, related in structure to the compound of interest, exhibit various toxic effects on aquatic organisms, including oxidative stress and endocrine disruption. These studies are vital for environmental protection and the development of safer compounds (Ge et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, effectively halting the proliferation of cells .
Pharmacokinetics
The compound’s degree of lipophilicity allows it to diffuse easily into cells .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-12-10-17(22-15-4-2-3-5-15)23-18(21-12)16(11-20-23)13-6-8-14(19)9-7-13/h6-11,15,22H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWDIRAWQZSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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